molecular formula C22H24N2O3S B13799569 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester CAS No. 77711-88-7

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester

Cat. No.: B13799569
CAS No.: 77711-88-7
M. Wt: 396.5 g/mol
InChI Key: MWVOGGOTSMCWDD-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes various functional groups such as carboxylic acid, ethyl ester, and phenylthio groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrroles and their derivatives .

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The presence of the phenylthio and carboxylic acid groups suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester include other N-substituted pyrroles and their derivatives. These compounds share the pyrrole ring structure but differ in the nature and position of substituents. Examples include:

The uniqueness of the compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Properties

CAS No.

77711-88-7

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 5-oxo-4-(4-phenylsulfanylanilino)-1-propan-2-yl-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H24N2O3S/c1-4-27-22(26)19-14-24(15(2)3)21(25)20(19)23-16-10-12-18(13-11-16)28-17-8-6-5-7-9-17/h5-13,15,23H,4,14H2,1-3H3

InChI Key

MWVOGGOTSMCWDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C(C)C)NC2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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